Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate
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Overview
Description
Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H14ClFO3 and a molecular weight of 320.74 g/mol . This compound is known for its unique chemical structure, which includes an allyl ester group, a chloro substituent, and a fluorobenzyl ether moiety. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dechlorinated derivatives.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The allyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid: Similar structure but lacks the allyl ester group.
3-Chloro-4-((4-fluorobenzyl)oxy)aniline: Contains an amine group instead of the ester group.
Uniqueness
Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is unique due to its combination of an allyl ester group, a chloro substituent, and a fluorobenzyl ether moiety. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical transformations .
Properties
Molecular Formula |
C17H14ClFO3 |
---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h2-8,10H,1,9,11H2 |
InChI Key |
WLNULFWKBNKBTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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